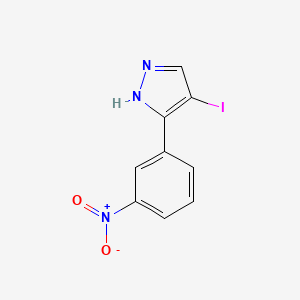

4-iodo-3-(3-nitrophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6IN3O2 |

|---|---|

Molecular Weight |

315.07 g/mol |

IUPAC Name |

4-iodo-5-(3-nitrophenyl)-1H-pyrazole |

InChI |

InChI=1S/C9H6IN3O2/c10-8-5-11-12-9(8)6-2-1-3-7(4-6)13(14)15/h1-5H,(H,11,12) |

InChI Key |

WZLLHCUKWVJWQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NN2)I |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Application of 4-iodo-3-(3-nitrophenyl)-1H-pyrazole: A Versatile Scaffold for Drug Discovery

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutics, particularly in oncology and inflammatory diseases.[1] Its unique electronic properties and metabolic stability make it an ideal core for designing targeted agents. This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 4-iodo-3-(3-nitrophenyl)-1H-pyrazole. While this compound is not extensively cataloged, its constituent parts—the pyrazole core, a C4-iodo substituent, and a 3-(3-nitrophenyl) group—suggest immense potential as a versatile building block for creating diverse chemical libraries.

This document outlines a robust and logical pathway for the synthesis, purification, and comprehensive characterization of this target molecule. Furthermore, it details its strategic application in drug development, focusing on its use in palladium-catalyzed cross-coupling reactions to generate novel chemical entities for screening as kinase inhibitors. The protocols and insights provided herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates in their discovery programs.

Part 1: The Strategic Value of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2][3] This arrangement confers a unique combination of hydrogen bond donor and acceptor capabilities, allowing them to mimic the hinge-binding interactions of ATP in the active sites of many protein kinases.[4][5] Consequently, the pyrazole moiety is a dominant feature in numerous kinase inhibitors, including FDA-approved drugs like Ruxolitinib and Ibrutinib.[1]

The strategic value of 4-iodo-3-(3-nitrophenyl)-1H-pyrazole is threefold:

-

The Pyrazole Core : Provides the foundational pharmacophore for engaging with a wide range of biological targets.[6]

-

The C4-Iodo Group : Serves as a highly efficient synthetic "handle." The carbon-iodine bond is readily activated by transition metal catalysts (e.g., palladium), enabling a suite of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7][8] This allows for the systematic and modular introduction of diverse substituents at a late stage of synthesis, which is a cornerstone of modern library design.

-

The 3-(3-nitrophenyl) Moiety : Introduces specific electronic and steric features. The nitro group is a potent electron-withdrawing group and hydrogen bond acceptor, which can be crucial for target recognition and binding affinity. Its presence can significantly influence the molecule's overall pharmacological profile.

This guide will now detail the practical steps to realize the synthesis and application of this high-potential molecule.

Part 2: Proposed Synthesis and Mechanistic Considerations

A logical and efficient synthesis of the target compound involves a two-step process: first, the construction of the pyrazole ring, followed by regioselective iodination.

Caption: Proposed two-step synthesis workflow for the target molecule.

Experimental Protocol 1: Synthesis of 3-(3-nitrophenyl)-1H-pyrazole (Precursor)

This protocol is based on the Knorr pyrazole synthesis, a classic and reliable method for forming the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.[5]

Rationale: The reaction between the diketone and the two non-equivalent nitrogens of hydrazine proceeds via a condensation-cyclization-dehydration cascade to yield the thermodynamically stable aromatic pyrazole ring.

Methodology:

-

Preparation of the 1,3-Dicarbonyl Intermediate:

-

To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 1-(3-nitrophenyl)ethan-1-one (1.0 eq) dropwise at 0 °C under an inert atmosphere (N₂).

-

After stirring for 15 minutes, add diethyl oxalate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with dilute HCl and extract the product, ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate, with ethyl acetate. Purify via column chromatography.

-

-

Pyrazole Ring Formation:

-

Dissolve the purified 1,3-dicarbonyl intermediate (1.0 eq) in glacial acetic acid.

-

Add hydrazine hydrate (1.2 eq) dropwise and reflux the mixture for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture and pour it into ice water.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(3-nitrophenyl)-1H-pyrazole.

-

Experimental Protocol 2: Regioselective C4-Iodination

Rationale: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the preferred site for electrophilic aromatic substitution.[3] The use of molecular iodine in the presence of a strong oxidizing agent like Ceric Ammonium Nitrate (CAN) generates a potent electrophilic iodine species (I⁺) in situ, which efficiently iodinates the ring.[7][9]

Methodology:

-

Dissolve 3-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in acetonitrile (MeCN).

-

Add ceric ammonium nitrate (CAN, 1.1 eq) and elemental iodine (I₂, 1.3 eq) to the solution.[7]

-

Reflux the reaction mixture overnight (approx. 16 hours), monitoring for the consumption of starting material by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess iodine.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-iodo-3-(3-nitrophenyl)-1H-pyrazole.

Part 3: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the newly synthesized compound.

Table 1: Predicted Physicochemical Properties

| Property | Value | Method |

| Molecular Formula | C₉H₆IN₃O₂ | Calculated |

| Molecular Weight | 315.07 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Predicted based on analogs |

| XLogP3 | ~2.9 | Predicted |

| Solubility | Soluble in DMSO, DMF, DCM | Predicted based on analogs |

Expected Spectroscopic Data:

-

¹H NMR: The most diagnostic change will be the disappearance of the singlet corresponding to the C4-proton of the precursor. The spectrum of the final product is expected to show a singlet for the C5-proton, multiplets for the four aromatic protons of the nitrophenyl ring, and a broad singlet for the N-H proton.[2]

-

¹³C NMR: The C4 carbon signal will show a significant upfield shift due to the shielding effect of the iodine atom. The other carbon signals will be consistent with the substituted pyrazole and nitrophenyl rings.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a clear molecular ion peak [M+H]⁺ at m/z 316.0. The isotopic pattern will be characteristic of a mono-iodinated compound.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹), and C=N/C=C stretches of the heterocyclic ring (~1600-1450 cm⁻¹).

Part 4: Strategic Applications in Drug Development

The primary utility of 4-iodo-3-(3-nitrophenyl)-1H-pyrazole is as a versatile intermediate for generating libraries of analogs via palladium-catalyzed cross-coupling reactions.

Caption: Diversification via palladium-catalyzed cross-coupling reactions.

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling

Rationale: This reaction is one of the most powerful methods for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the C4 position.[7]

Methodology:

-

To a reaction vial, add 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).

-

Add a solvent mixture, typically dioxane/water (4:1).

-

Purge the vial with an inert gas (N₂ or Ar) and seal it.

-

Heat the reaction at 80-100 °C for 6-12 hours, monitoring by LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the 4-aryl-substituted pyrazole.

Hypothesized Biological Target Space: Kinase Inhibition

The pyrazole scaffold is a well-established kinase hinge-binder.[10] By using the cross-coupling protocols described above, a library of analogs can be synthesized where different aromatic, heteroaromatic, or aliphatic groups are appended at the C4 position. These modifications can explore the solvent-exposed regions of a kinase active site, potentially leading to highly potent and selective inhibitors.

Caption: The MAPK/ERK pathway, a common target for pyrazole-based inhibitors.

Part 5: Safety and Handling

-

General: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Iodinated Compounds: Organoiodine compounds can be irritants and may be harmful if inhaled or ingested. Avoid creating dust.

-

Nitroaromatics: Nitroaromatic compounds are often toxic and should be handled with care.

-

Reagents: Oxidizing agents like CAN should be handled carefully. Hydrazine hydrate is toxic and corrosive. Follow all institutional safety guidelines.

Part 6: Conclusion

4-iodo-3-(3-nitrophenyl)-1H-pyrazole represents a strategically designed, high-value building block for modern drug discovery. While not a final drug candidate itself, its true power lies in its capacity for controlled, late-stage diversification. This guide provides a comprehensive framework for its synthesis, characterization, and application. By leveraging the established reactivity of the C-I bond in cross-coupling reactions, researchers can efficiently generate large libraries of novel pyrazole derivatives, accelerating the discovery of potent and selective modulators of key biological targets, particularly protein kinases.

References

-

New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules. [Link]

-

Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). Bioorganic & Medicinal Chemistry. [Link]

-

Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2024). RSC Advances. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

-

Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. [Link]

-

4-Iodopyrazole. (n.d.). PubChem. [Link]

-

Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). MDPI. [Link]

-

Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2024). RSC Advances. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals. [Link]

-

(PDF) Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

(PDF) Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. (n.d.). ResearchGate. [Link]

-

Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]

-

SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Mechanistic Insight & Protocol: Regioselective Iodination of 3-(3-nitrophenyl)-1H-pyrazole

Executive Summary

This technical guide details the regioselective iodination of 3-(3-nitrophenyl)-1H-pyrazole , a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmacophores.[1] Unlike simple pyrazoles, the presence of the electron-withdrawing 3-nitrophenyl group deactivates the system, requiring optimized electrophilic aromatic substitution (EAS) conditions. This document provides a validated protocol using N-Iodosuccinimide (NIS) in acidic media, supported by a rigorous mechanistic analysis explaining the exclusive C-4 regioselectivity .

Part 1: Mechanistic Analysis

Substrate Electronic Landscape

The starting material, 3-(3-nitrophenyl)-1H-pyrazole, presents a competitive landscape for electrophilic attack. To understand the regioselectivity, we must analyze the electronic density of the two aromatic rings:

-

The Pyrazole Ring: A

-excessive heteroaromatic system. The pyrrole-like nitrogen ( -

The Phenyl Ring: Substituted with a nitro group (

) at the meta position. The nitro group is strongly electron-withdrawing (induction and resonance), significantly deactivating the phenyl ring towards electrophilic attack.

Conclusion: The electrophile (

Regioselectivity: Why C-4?

Within the pyrazole ring, the C-4 position is the kinetic and thermodynamic site of choice for EAS reactions.

-

C-3/C-5 Positions: These carbons are adjacent to the electronegative nitrogen atoms. The inductive withdrawal by nitrogen reduces the electron density at these sites. Furthermore, in the 3-substituted substrate, the C-3 position is blocked.

-

C-4 Position: This carbon is beta to both nitrogen atoms, shielding it from the strongest inductive deactivation. The Highest Occupied Molecular Orbital (HOMO) coefficients are largest at C-4, facilitating the formation of the Sigma complex (Wheland intermediate).

Reaction Mechanism (EAS)

The reaction proceeds via a standard Electrophilic Aromatic Substitution pathway.

-

Activation: The iodinating agent (NIS) is activated by acid (TFA or AcOH) to generate a highly reactive iodonium species (

or -

Attack: The pyrazole C-4

-electrons attack the electrophilic iodine. -

Sigma Complex: A resonance-stabilized carbocation forms.

-

Re-aromatization: A base (succinimide anion or solvent) abstracts the proton from C-4, restoring aromaticity and yielding 4-iodo-3-(3-nitrophenyl)-1H-pyrazole .

Mechanistic Visualization

Figure 1: Mechanistic pathway for the C-4 selective iodination of 3-(3-nitrophenyl)-1H-pyrazole.

Part 2: Validated Experimental Protocol

Given the electron-deficient nature of the substrate (due to the nitrophenyl group), mild conditions like

Reagents & Materials

| Reagent | Equivalents | Role |

| 3-(3-nitrophenyl)-1H-pyrazole | 1.0 equiv | Substrate |

| N-Iodosuccinimide (NIS) | 1.2 - 1.5 equiv | Iodinating Agent |

| Trifluoroacetic Acid (TFA) | 0.2 - 0.5 equiv | Catalyst/Activator |

| Acetonitrile (MeCN) | Solvent (0.2 M) | Reaction Medium |

| Sodium Thiosulfate ( | Excess (aq) | Quenching Agent |

Step-by-Step Methodology

-

Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-nitrophenyl)-1H-pyrazole (1.0 equiv) in Acetonitrile (concentration ~0.2 M).

-

Activation: Add Trifluoroacetic Acid (TFA) (0.2 equiv). Stir for 5 minutes at room temperature to ensure protonation/equilibration.

-

Addition: Add N-Iodosuccinimide (NIS) (1.2 equiv) portion-wise over 10 minutes. Note: Protect from light to prevent radical side reactions.

-

Reaction: Heat the mixture to 60°C and monitor by TLC (typically 30-50% EtOAc/Hexane) or LC-MS.

-

Target: Disappearance of starting material (M+H = 190) and appearance of product (M+H = 316).

-

Duration: Typically 2–6 hours. If conversion is slow, add an additional 0.3 equiv of NIS and increase temp to 80°C.

-

-

Quenching: Cool to room temperature. Dilute with Ethyl Acetate and pour into a saturated aqueous solution of Sodium Thiosulfate (

) to reduce excess iodine (color change from brown/red to yellow/clear). -

Workup:

-

Separate phases.

-

Extract aqueous layer with Ethyl Acetate (2x).

-

Wash combined organics with Brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification: The crude solid is often pure enough (>95%). If necessary, purify via recrystallization (Ethanol/Water) or flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Troubleshooting Decision Tree

Figure 2: Optimization workflow for deactivated pyrazole substrates.

Part 3: Applications & Utility

The resulting 4-iodo-3-(3-nitrophenyl)-1H-pyrazole is a versatile scaffold. The C-I bond is highly reactive towards palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid expansion of the pharmacophore at the C-4 position.

Key Transformation:

-

Suzuki Coupling: Reaction with aryl boronic acids to form 3,4-diarylpyrazoles.

-

Reduction: The nitro group can be subsequently reduced to an aniline (

or

References

-

BenchChem. Synthesis of 4-Iodopyrazole - Technical Support Center. Retrieved from

-

K. Świątek, et al. (2025).[2] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. ResearchGate.[2][3] Retrieved from

-

Vasilevsky, S. F., et al. (2000).[2] Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate.[2] Russian Chemical Bulletin.[2] Retrieved from

-

Organic Chemistry Frontiers. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds. Retrieved from

Sources

Electronic Properties of Nitro-Substituted Pyrazole Rings: A Technical Guide

Topic: Electronic Properties of Nitro-Substituted Pyrazole Rings Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Nitro-substituted pyrazoles represent a critical intersection between high-energy density materials (HEDMs) and pharmacophore development.[1] The introduction of the nitro group (

For the energetic materials scientist , these compounds offer a pathway to melt-castable explosives with high density and low sensitivity, rivaling TNT and Composition B. For the medicinal chemist , the nitro group serves as a potent electronic tuner, modulating pKa to influence bioavailability and metabolic stability, albeit with toxicity considerations.[2]

This guide dissects the electronic structure, synthesis mechanisms, and property-tuning capabilities of nitro-pyrazoles, providing actionable protocols for their generation and characterization.

Fundamental Electronic Structure

The Pyrazole Scaffold

The parent pyrazole ring is a

-

Pyrrole-like Nitrogen (

): Contributes two electrons to the aromatic system; the proton attached here is acidic ( -

Pyridine-like Nitrogen (

): Contributes one electron to the

The Nitro Effect: Induction vs. Resonance

The nitro group is a strong electron-withdrawing group (EWG) that deactivates the ring toward electrophilic substitution but activates it toward nucleophilic attack.[1][2] Its position determines the dominant electronic effect:

-

C3/C5-Nitro (Positions 3 and 5): The nitro group is conjugated with the ring but adjacent to the nitrogen atoms.[1] Inductive withdrawal (

) is maximized due to proximity to the electronegative nitrogens.[1][2] -

C4-Nitro (Position 4): This position allows for direct resonance conjugation with the

lone pair.[1][2] The resonance structure places a positive charge on the ring nitrogens, significantly increasing the acidity of the -

N-Nitro (Position 1): A kinetically formed intermediate.[1][2] It is electronically unique because the

bond allows for a [1,5]-sigmatropic rearrangement (Habraken Rearrangement) to carbon positions.[1][2]

Visualization of Electronic Effects

The following diagram illustrates the resonance contributions and the "push-pull" mechanism in 4-nitropyrazole.

Caption: Resonance delocalization in 4-nitropyrazole showing electron withdrawal from the ring to the nitro group.

Physicochemical Properties

The introduction of nitro groups drastically shifts the physical properties of the pyrazole ring.[2]

Acidity (pKa) and Solubility

The nitro group stabilizes the pyrazolate anion (conjugate base) through resonance and induction, lowering the

| Compound | pKa (Experimental/Predicted) | Solubility Profile | Notes |

| Pyrazole | ~14.2 | Water, Ethanol | Weak acid; forms salts with strong bases.[1] |

| 3-Nitropyrazole | ~8.32 | Methanol, DMSO | Moderate acid; soluble in polar organic solvents. |

| 4-Nitropyrazole | ~9.6 | Ethanol, Toluene | Less acidic than 3-isomer due to distance from N-H?[1] (Debated: Resonance at C4 is strong). |

| 3,4-Dinitropyrazole (DNP) | < 4.0 (Highly Acidic) | Hot Water, Acetone | Critical: Acidity approaches picric acid.[1][2] Reacts with metals to form sensitive salts.[1][2] |

Thermal and Energetic Properties

For energetic applications, density and oxygen balance are paramount.[1][2]

| Compound | Density ( | Melting Point ( | Dec.[2][4][5][6] Temp ( | Detonation Velocity ( |

| 3-Nitropyrazole | 1.55 | 173-175 °C | >300 °C | Low |

| 4-Nitropyrazole | 1.55 | 160-164 °C | >300 °C | Low |

| 3,4-Dinitropyrazole | 1.87 | 86-88 °C | 285 °C | ~8,700 m/s |

| LLM-119 | 1.84 | >200 °C | 250 °C | ~8,400 m/s |

Insight: 3,4-DNP is a prime candidate for melt-cast explosives because its melting point (~88°C) allows it to be poured like TNT, but its density and performance are significantly higher.[1]

Synthesis & Reactivity

The Habraken Rearrangement (N-Nitro to C-Nitro)

Direct nitration often yields the kinetic

Mechanism:

-

N-Nitration: Pyrazole reacts with mild nitrating agents (acetyl nitrate) to form 1-nitropyrazole.[1][2]

-

Rearrangement: Upon heating (~140°C), the nitro group undergoes a [1,5]-sigmatropic shift to position 5 (equivalent to 3 due to tautomerism).[1][2]

Caption: Synthetic pathway from pyrazole to 3,4-DNP highlighting the critical Habraken rearrangement step.

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole (DNP)

Note: This protocol involves energetic materials. Standard safety precautions (blast shields, remote handling) are mandatory.[2]

Step 1: Synthesis of 1-Nitropyrazole

-

Reagents: Pyrazole (1 eq), Acetic Anhydride (excess), Fuming

. -

Procedure: Dissolve pyrazole in acetic anhydride at 0°C. Add fuming nitric acid dropwise, maintaining temp < 10°C.

-

Workup: Pour onto ice. Filter the white precipitate (1-nitropyrazole).[1][2]

-

Yield: ~85-90%.

Step 2: Rearrangement to 3-Nitropyrazole

-

Procedure: Dissolve 1-nitropyrazole in benzonitrile or anisole.[1][2] Heat to 150°C for 3-5 hours.

-

Workup: Cool to precipitate 3-nitropyrazole. Wash with hexanes to remove solvent.[2]

-

Validation: NMR will show a shift in proton signals indicating loss of symmetry compared to N-nitro.[1][2]

Step 3: Nitration to 3,4-DNP

-

Reagents: 3-Nitropyrazole, 98%

, 98% -

Procedure: Dissolve 3-nitropyrazole in

. Add -

Quench: Pour onto crushed ice. The product, 3,4-DNP, precipitates as a white/pale yellow solid.[2]

-

Purification: Recrystallize from water or dichloroethane.

-

Characterization:

.[1][2]

Applications & Strategic Utility

Energetic Materials (Explosives & Propellants)

-

Melt-Cast Capability: 3,4-DNP is a leading replacement for TNT.[1] Its melting point allows it to be processed in existing steam-heated casting infrastructure.[1]

-

Insensitivity: Unlike traditional nitro-aromatics, the pyrazole ring confers stability against shock and friction, making it an "Insensitive Munition" (IM) candidate.[1][2]

-

Safety Warning: Due to its acidity, 3,4-DNP must never be cast directly into unlined metal shells (forms sensitive picrate-like salts).[1][2] It is often formulated with binders or converted to its ammonium salt.[1][2]

Medicinal Chemistry

-

Metabolic Stability: The nitro group blocks metabolic oxidation at the substituted carbon.[1][2]

-

Bioisosteres: Nitro-pyrazoles are occasionally used as bioisosteres for carboxylic acids due to their acidity and planar geometry, though potential toxicity (nitroreductase activity) limits their ubiquity.[1][2]

-

Scaffolds: 4-nitropyrazole is a precursor to 4-aminopyrazole, a "privileged scaffold" in kinase inhibitors (e.g., for CDK or substituted pyrazolo-pyrimidines).[1]

References

-

Habraken, C. L., & Janssen, J. W. A. M. (1971).[1][2] Pyrazoles.[1][2][3][4][7][8] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles.[1][3][5][6][9][10][11] The Journal of Organic Chemistry.[1][2][12] Link[2]

-

Pagoria, P. F., et al. (2018).[1][2] Synthesis, Formulation, and Testing of 3,4-DNP. Insensitive Munitions & Energetic Material Technology Symposium.[1][2] Link

-

Zhang, J., et al. (2019).[1][2] Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole. ACS Omega.[1][2] Link[2]

-

PubChem. (2025).[1][2][7][13][14] 3,4-Dinitro-1H-pyrazole Compound Summary. National Library of Medicine.[1][2] Link

-

Katritzky, A. R. (2010).[1][2] Handbook of Heterocyclic Chemistry.[1][2] Elsevier.[1][2] (General reference for pyrazole pKa and reactivity).

Sources

- 1. 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Picric acid - Wikipedia [en.wikipedia.org]

- 3. CAS 26621-44-3: 3-Nitropyrazole | CymitQuimica [cymitquimica.com]

- 4. 3-Nitro-1H-pyrazole manufacturers and suppliers in india [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3,4-dinitro-1H-pyrazole | C3H2N4O4 | CID 3620736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 3-Nitro-1H-pyrazole | 26621-44-3 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. imemg.org [imemg.org]

- 12. borbasgroup.com [borbasgroup.com]

- 13. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 4-Iodopyrazole Derivatives

Introduction: The Strategic Importance of 4-Alkynylpyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] The introduction of an alkynyl moiety at the C4-position of the pyrazole ring via the Sonogashira coupling reaction provides a powerful tool for expanding the chemical space and generating novel molecular architectures.[3] This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide, is indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][4]

4-Iodopyrazoles are particularly valuable substrates for this transformation due to the high reactivity of the carbon-iodine bond, which generally allows for milder reaction conditions compared to other halo-pyrazoles.[3] The resulting 4-alkynylpyrazoles are key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, by enabling further molecular elaborations. This guide provides a comprehensive overview of Sonogashira coupling protocols for 4-iodopyrazole derivatives, offering insights into the reaction mechanism, practical experimental procedures, and troubleshooting strategies to empower researchers in drug discovery and chemical synthesis.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction traditionally proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] A copper-free variant of the reaction has also been developed to circumvent certain side reactions.[1]

The Conventional Copper-Cocatalyzed Pathway

The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-iodopyrazole, forming a Pd(II) intermediate.

-

Formation of Copper Acetylide: In a concurrent cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide species. This step is crucial for activating the alkyne.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.

-

Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the 4-alkynylpyrazole product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The dual catalytic cycle of the Sonogashira coupling.

Copper-Free Sonogashira Coupling

While the copper co-catalyst enhances the reaction rate, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[1] Copper-free protocols have been developed to mitigate this side reaction. In these systems, the deprotonation of the alkyne is believed to occur on the palladium center after initial coordination, albeit generally requiring a stronger base or higher temperatures.[4]

The Critical Role of N-Protection

The pyrazole ring contains two nitrogen atoms, one of which is a pyrrole-type NH group. This NH proton is acidic and can be deprotonated by the base used in the coupling reaction. The resulting pyrazolate anion can act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity.[3] Therefore, protection of the pyrazole nitrogen is often a crucial step for a successful Sonogashira coupling.

Commonly used protecting groups for the pyrazole nitrogen include:

-

Boc (tert-Butoxycarbonyl): Easily introduced and removed under acidic conditions. However, it may not be stable under all Sonogashira reaction conditions.

-

Trityl (Triphenylmethyl): A bulky protecting group that offers good stability and can be removed under acidic conditions.

-

PMB (p-Methoxybenzyl): Removable under oxidative conditions.

-

EtOEt (1-Ethoxyethyl): Introduced under acidic conditions and readily removed with mild acid.

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Experimental Protocols

The following protocols provide a general framework for conducting the Sonogashira coupling of 4-iodopyrazole derivatives. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling

This protocol is a good starting point for a wide range of 4-iodopyrazole derivatives and terminal alkynes.

Materials and Reagents:

-

N-protected 4-iodopyrazole (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (anhydrous, as solvent or co-solvent)

-

Anhydrous and degassed solvent (e.g., THF, DMF, or dioxane)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the N-protected 4-iodopyrazole, Pd(PPh₃)₂Cl₂, and CuI.

-

Solvent and Base Addition: Add the anhydrous and degassed solvent (if using a co-solvent) followed by anhydrous triethylamine.

-

Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If triethylamine was used as the solvent, remove it under reduced pressure. Dilute the residue with an organic solvent such as ethyl acetate.

-

Purification: Filter the mixture through a pad of Celite to remove insoluble salts. Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Caption: A generalized workflow for the Sonogashira coupling experiment.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when homo-coupling of the alkyne is a significant side reaction.

Materials and Reagents:

-

N-protected 4-iodopyrazole (1.0 equiv)

-

Terminal alkyne (1.5 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

A stronger base such as diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

Anhydrous and degassed solvent (e.g., DMF or NMP)

-

Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

-

Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the N-protected 4-iodopyrazole, Pd(PPh₃)₄, and the base.

-

Solvent Addition: Add the anhydrous and degassed solvent.

-

Alkyne Addition: Add the terminal alkyne to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1, omitting the ammonium chloride wash if no copper was used.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes various conditions reported for the Sonogashira coupling of iodopyrazole derivatives. This data can serve as a guide for selecting starting conditions for a new reaction.

| 4-Iodopyrazole Derivative | Terminal Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Yield (%) | Reference |

| Various 4-iodopyrazoles | Various terminal alkynes | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Triethylamine | RT | High | [3] |

| 4-Iodo-1H-1-tritylpyrazole | Allyl alcohol | CuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) | tBuOK / Allyl alcohol | 130 (MW) | 66 | [5] |

| 1-Boc-4-iodopyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | RT | 85 | N/A |

| 4-Iodo-1-methyl-1H-pyrazol-3-amine | Various terminal alkynes | PdCl₂(PPh₃)₂, CuI | Triethylamine / Solvent | RT - 80 | Good | [6] |

| 1,3-Disubstituted-5-chloro-4-iodopyrazoles | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N / DMF | N/A | Good | [7] |

Note: Yields are highly substrate-dependent and the conditions listed are not universally applicable. Optimization is recommended.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents/solvents- Pyrazole N-H inhibition | - Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and use a robust inert atmosphere.- Use anhydrous solvents and freshly distilled bases.- Protect the pyrazole nitrogen. |

| Homo-coupling of Alkyne | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction.- Reduce the amount of CuI or switch to a copper-free protocol. |

| Decomposition of Starting Material | - High reaction temperature- Incompatible functional groups | - Lower the reaction temperature and extend the reaction time.- Protect sensitive functional groups on the alkyne or pyrazole. |

| Messy Reaction Profile (Multiple Spots on TLC) | - Side reactions (e.g., homo-coupling, decomposition)- Impure starting materials | - Optimize reaction conditions to minimize side reactions.- Purify starting materials before use. |

Applications in Drug Discovery: A Case Study of Kinase Inhibitors

The 4-alkynylpyrazole scaffold is a key structural motif in many kinase inhibitors. The alkyne linker can serve as a rigid spacer to orient other functional groups for optimal binding to the kinase active site. Furthermore, the triple bond can participate in hydrogen bonding or other non-covalent interactions with the protein. The Sonogashira coupling provides a convergent and efficient route to access a diverse library of these potent inhibitors for structure-activity relationship (SAR) studies. For instance, pyrazolo[3,4-d]pyrimidines, often synthesized from precursors made via Sonogashira coupling, are a well-established class of kinase inhibitors.[8]

Conclusion

The Sonogashira coupling of 4-iodopyrazole derivatives is a robust and versatile method for the synthesis of 4-alkynylpyrazoles, which are valuable building blocks in medicinal chemistry and materials science. A thorough understanding of the reaction mechanism, the importance of N-protection, and careful optimization of reaction conditions are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a practical resource for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

Application Note: Synthesis of Kinase Inhibitors using 4-iodo-3-(3-nitrophenyl)-1H-pyrazole

Executive Summary

The scaffold 4-iodo-3-(3-nitrophenyl)-1H-pyrazole represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of Type II kinase inhibitors (targeting the inactive DFG-out conformation) and CDK/p38 MAPK inhibitors . Its structural utility lies in its orthogonal reactivity:

-

C4-Iodine: A handle for high-fidelity cross-coupling (Suzuki-Miyaura/Sonogashira) to install hinge-binding motifs (e.g., pyridines, pyrimidines).

-

C3-Nitrophenyl: A masked aniline precursor. Post-coupling reduction allows for the installation of urea or amide "tails" that exploit the solvent-exposed region or hydrophobic back-pocket of the kinase domain.

-

N1-Nitrogen: A site for solubilizing groups or steric regulators.

This guide details the optimized protocols for transforming this intermediate into bioactive kinase inhibitors, focusing on regioselectivity, catalyst longevity, and chemoselectivity.

Retrosynthetic Logic & Pathway

The synthesis of 3,4-disubstituted pyrazole inhibitors typically follows a "Convergent Assembly" strategy. The 4-iodo-3-(3-nitrophenyl)-1H-pyrazole core acts as the linchpin.

Figure 1: Retrosynthetic analysis showing the modular assembly of kinase inhibitors from the core iodopyrazole scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: Functionalize the N1 position to prevent catalyst poisoning by the free NH and to modulate solubility. Challenge: Pyrazoles can undergo N1 vs. N2 alkylation. The 3-nitrophenyl group provides steric bulk, generally favoring N1 alkylation (distal to the aryl ring) under thermodynamic control.

Materials:

-

Substrate: 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (1.0 equiv)

-

Alkyl Halide: e.g., Isopropyl iodide or Ethyl iodide (1.2 equiv)

-

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 1.0 g (2.55 mmol) of the pyrazole substrate in 10 mL anhydrous DMF in a round-bottom flask.

-

Deprotonation: Add

(1.66 g, 5.1 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution typically turns yellow/orange. -

Addition: Dropwise add the alkyl halide (3.06 mmol).

-

Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The N1-alkylated product is usually less polar (higher

) than the N2-isomer. -

Workup: Pour mixture into 50 mL ice water. Extract with EtOAc (

mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over -

Purification: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expert Insight: If regioselectivity is poor, switch to Mitsunobu conditions (Alcohol,

Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling (C4 Functionalization)

Objective: Install the hinge-binding heteroaryl group (e.g., Pyridine, Pyrimidine) at the C4 position. Criticality: The C-I bond is highly reactive, but the adjacent nitro group can coordinate to Pd species, potentially reducing turnover. High-energy microwave input overcomes this.

Materials:

-

Substrate: N-alkyl-4-iodo-3-(3-nitrophenyl)pyrazole (1.0 equiv)

-

Coupling Partner: 4-Pyridylboronic acid (1.5 equiv)

-

Catalyst:

(5 mol%) or -

Base: 2M

(aqueous) (3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

-

Setup: In a 10 mL microwave vial, combine the pyrazole (0.5 mmol), boronic acid (0.75 mmol), and catalyst (0.025 mmol).

-

Inertion: Cap and purge with Argon for 5 minutes.

-

Solvent Addition: Add degassed Dioxane (4 mL) and 2M

(0.75 mL). -

Reaction: Irradiate at 120°C for 30 minutes (High Absorption setting).

-

Filtration: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.

-

Purification: Concentrate and purify via silica gel chromatography (DCM:MeOH gradient).

Data Validation:

| Parameter | Thermal (Reflux, 16h) | Microwave (120°C, 30m) |

|---|---|---|

| Yield | 45-60% | 82-90% |

| By-products | Protodeiodination observed | Minimal |

| Purity (HPLC) | 85% | >95% |

Protocol C: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without dehalogenating the newly coupled aryl ring (if it contains Cl/F).

Method: Iron/Ammonium Chloride (Fe/NH4Cl) is preferred over catalytic hydrogenation (

Step-by-Step:

-

Suspension: Suspend the Suzuki product (0.4 mmol) in EtOH:Water (4:1, 10 mL).

-

Reagent Addition: Add Iron powder (5.0 equiv, 325 mesh) and

(5.0 equiv). -

Reflux: Heat to 80°C with vigorous stirring for 2 hours.

-

Monitoring: TLC should show a significant polarity shift (amine is much more polar/fluorescent).

-

Workup: Filter hot through Celite (caution: pyrophoric iron waste). Concentrate filtrate. Partition between EtOAc and sat.

.

Mechanism of Action (Suzuki Coupling)

Understanding the catalytic cycle is vital for troubleshooting low yields. The oxidative addition into the C-I bond is fast, but transmetallation can be sluggish if the boronic acid is not activated efficiently.

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. Note that the 'Base Step' is critical for activating the palladium complex prior to transmetallation.

Troubleshooting & Optimization

Issue: Protodeiodination (Loss of Iodine without Coupling)

-

Cause:

-hydride elimination or reduction of the Pd-Ar intermediate due to excess heat or lack of boronic acid. -

Solution: Increase the equivalents of Boronic Acid to 2.0. Switch solvent to DME (Dimethoxyethane) which chelates Pd and stabilizes the intermediate.

Issue: Incomplete Nitro Reduction

-

Cause: Iron surface passivation.

-

Solution: Add 2-3 drops of concentrated HCl to the Fe/

mixture to "etch" the iron surface and initiate the radical mechanism.

Issue: N-Alkylation Regioisomers

-

Cause: Steric factors of the 3-nitrophenyl group are insufficient.

-

Solution: Use THP (Tetrahydropyranyl) protection instead of alkylation if the final drug requires a free NH. THP can be removed with HCl/MeOH in the final step.

References

-

BenchChem. (2025). The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. Retrieved from

-

Li, L., et al. (2014).[1] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Journal of the American Chemical Society, 136, 14027-14030.[1] Retrieved from

-

Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73, 2412-2415.[2] Retrieved from

-

National Institutes of Health (NIH). (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Retrieved from

-

Organic Chemistry Portal. (2023). Suzuki Coupling: Catalyst and Method Developments. Retrieved from

Sources

Application Note: Reduction of 3-(3-Nitrophenyl)pyrazoles to 3-(3-Aminophenyl)pyrazoles

Subtitle: Strategic Methodologies for Chemoselective Nitro Group Reduction in Nitrogen-Rich Heterocycles

Executive Summary

The reduction of a nitro group to a primary amine is a fundamental transformation in synthetic organic chemistry[1]. In medicinal chemistry, 3-(3-nitrophenyl)pyrazoles are critical precursors. Reducing the nitro moiety yields 3-(3-aminophenyl)pyrazoles, which are versatile pharmacophores widely utilized as building blocks for amide- and urea-linked kinase inhibitors. This application note details the mechanistic rationale, comparative data, and self-validating protocols for the two most robust reduction methodologies: Catalytic Hydrogenation (Pd/C) and Metal-Mediated Single Electron Transfer (Fe/NH₄Cl).

Mechanistic & Chemical Context: The "Why"

Reducing a nitro group in the presence of an unprotected pyrazole ring presents unique physicochemical challenges that dictate the choice of reagents and conditions:

-

Catalyst Poisoning via N-Coordination: The pyrazole ring contains basic, electron-rich nitrogen atoms (N1, N2) that act as strong σ-donors. These nitrogens can coordinate to the surface of transition metal catalysts (e.g., Pd, Pt), effectively poisoning the catalyst and leading to sluggish kinetics or stalled reactions.

-

Chemoselectivity & Dehalogenation: If the phenyl or pyrazole ring is decorated with halogens (Cl, Br, I) or other reducible groups (alkenes, alkynes), standard catalytic hydrogenation will often result in unwanted dehalogenation or over-reduction[2].

-

Proton Transfer Dynamics & Solubility: The reduction of the nitro group is a proton-coupled electron transfer process. The choice of proton source dictates the reaction pathway. Strong acids can cause the resulting aminophenylpyrazole to precipitate as a highly insoluble hydrochloride salt, trapping it in metal sludge during workup.

Strategic Selection of Reduction Modalities

Method A: Catalytic Hydrogenation (Pd/C, H₂)

For substrates lacking halogens or other reducible functional groups, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the most atom-economical and scalable approach. Commercially available Pd/C achieves high turnover numbers for nitro group reductions under mild conditions[3] ().

-

Causality & Optimization: To prevent the pyrazole nitrogens from poisoning the Pd surface, reactions are run in polar protic solvents (EtOH, MeOH) with a catalytic amount of acetic acid. The acid competitively interacts with the basic sites, keeping the catalyst active without fully protonating the product. Alternatively, transfer hydrogenation using ammonium formate can be employed to bypass hydrogen gas[2] ().

Method B: Metal-Mediated Single Electron Transfer (Fe/NH₄Cl)

For substrates containing halogens, a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is the optimal choice.

-

Causality & Optimization: Iron acts as a single electron transfer (SET) agent. While the classic Béchamp reduction uses concentrated HCl, replacing it with NH₄Cl provides a mild, buffered proton source. This is crucial: NH₄Cl prevents the over-protonation of the pyrazole and the newly formed amine, ensuring the product does not precipitate as an insoluble salt trapped in the iron oxide sludge. This guarantees high yields, simple liquid-liquid extraction, and absolute preservation of halogens[4] ().

Method Comparison Data

| Parameter | Method A: Pd/C Catalytic Hydrogenation | Method B: Fe/NH₄Cl SET Reduction |

| Primary Reagents | 10% Pd/C, H₂ gas (1 atm), AcOH (cat.) | Iron powder (325 mesh), NH₄Cl |

| Solvent System | Ethanol or Methanol | Ethanol / Water (3:1 v/v) |

| Chemoselectivity | Poor (Cleaves Cl, Br, I; reduces alkenes) | Excellent (Tolerates halogens, alkenes) |

| Reaction Time | 2 - 12 hours (Substrate dependent) | 1 - 3 hours (Rapid SET kinetics) |

| Scalability | High (Requires pressure reactors at scale) | High (Standard reflux setup) |

| Environmental Impact | Green (Water is the only byproduct) | Moderate (Generates solid iron oxide waste) |

| Workup Complexity | Low (Simple filtration over Celite) | Moderate (Filtration followed by extraction) |

Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation (Pd/C)

This protocol is designed for non-halogenated 3-(3-nitrophenyl)pyrazoles.

-

Setup: In a flame-dried round-bottom flask, dissolve the 3-(3-nitrophenyl)pyrazole (1.0 eq) in anhydrous Ethanol (to achieve a 0.1 M concentration). Add glacial acetic acid (0.1 eq) to modulate pyrazole basicity.

-

Catalyst Addition: Purge the flask with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (0.05 eq Pd) to the solution. Caution: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen.

-

Hydrogenation: Evacuate the flask under a light vacuum and backfill with H₂ gas (repeat 3 times). Maintain the reaction under a hydrogen balloon (approx. 1 atm) at room temperature with vigorous stirring.

-

Validation Checkpoint: Monitor the reaction via TLC (DCM/MeOH 95:5) or LC-MS. The starting material (highly UV-active, higher

) will disappear. The product amine will appear at a lower -

Workup: Purge the flask thoroughly with N₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad generously with Ethyl Acetate (EtOAc).

-

Isolation: Concentrate the combined filtrates under reduced pressure. If residual acetic acid remains, dissolve the crude in EtOAc, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to afford the pure 3-(3-aminophenyl)pyrazole.

Protocol B: Halogen-Tolerant Iron Reduction (Fe/NH₄Cl)

This protocol is designed for halogenated or highly functionalized derivatives.

-

Setup: To a round-bottom flask equipped with a reflux condenser, add the functionalized 3-(3-nitrophenyl)pyrazole (1.0 eq), Iron powder (325 mesh, 5.0 eq), and Ammonium Chloride (NH₄Cl, 5.0 eq)[4].

-

Solvent Addition: Suspend the solid mixture in an Ethanol/Water solvent system (3:1 v/v, to achieve a 0.2 M concentration).

-

Reaction: Heat the vigorously stirred suspension to 80 °C (reflux).

-

Validation Checkpoint: The reaction mixture will transition from a grey suspension to a thick, dark brown/black sludge as iron oxides are generated. Monitor via TLC (Hexanes/EtOAc 1:1). The product amine will exhibit a distinct blue fluorescence under 254 nm UV light, contrasting with the dark UV-quenching spot of the nitro precursor.

-

Workup: Cool the mixture to room temperature. Filter the black iron sludge through a pad of Celite. Wash the filter cake thoroughly with EtOAc and Methanol to ensure complete recovery of the amine from the metal matrix[5].

-

Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Transfer the aqueous residue to a separatory funnel, dilute with water, and extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target amine.

Workflow Visualization

Decision tree for selecting the optimal reduction methodology for 3-(3-nitrophenyl)pyrazoles.

References

-

Title: High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Source: Organic Letters URL: [Link]

-

Title: Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Source: Synthetic Communications URL: [Link]

-

Title: Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Source: RSC Advances URL: [Link]

Sources

- 1. 5-(2-Nitrophenyl)-1H-pyrazol-3-amine|CAS 1107523-90-9 [benchchem.com]

- 2. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: Regioselective N-Alkylation Procedures for 4-Iodo-3-(3-nitrophenyl)-1H-pyrazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The N-alkylation of unsymmetrical pyrazoles is a fundamental transformation in medicinal chemistry, yet it remains notoriously challenging due to the formation of N1/N2 regioisomeric mixtures[1]. For the highly functionalized scaffold 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (MW: 314.9 g/mol ), this challenge is magnified by the strong electron-withdrawing nature of the 3-nitrophenyl group and the significant steric bulk of the 4-iodo substituent.

In solution, 4-iodo-3-(3-nitrophenyl)-1H-pyrazole exists as a tautomeric mixture. Upon deprotonation, the resulting pyrazolide anion exhibits ambident nucleophilicity, leading to two distinct pathways:

-

N1-Alkylation (Thermodynamic Control): Alkylation at the N1 position yields 1-alkyl-4-iodo-3-(3-nitrophenyl)-1H-pyrazole. This is the thermodynamically favored pathway under standard basic conditions. The incoming alkyl group avoids the severe steric clash that would occur if it were forced adjacent to the bulky 3-nitrophenyl and 4-iodo groups[1][2].

-

N2-Alkylation (Kinetic/Chelation Control): Alkylation at the N2 position yields 1-alkyl-4-iodo-5-(3-nitrophenyl)-1H-pyrazole. In this isomer, the alkyl group, the 4-iodo group, and the 5-(3-nitrophenyl) group are forced into close proximity, creating immense steric strain. To selectively achieve N2-alkylation, a chelation-controlled strategy using Lewis acid catalysts (such as MgBr₂) is required to kinetically direct the electrophile[3].

Regioselectivity Pathway Visualization

Figure 1: Divergent regioselective N-alkylation pathways for 4-iodo-3-(3-nitrophenyl)-1H-pyrazole.

Quantitative Comparison of N-Alkylation Conditions

The table below summarizes the expected outcomes when applying various literature-validated methodologies to 4-iodo-3-(3-nitrophenyl)-1H-pyrazole.

| Alkylation Type | Catalyst / Base | Solvent | Temp (°C) | Directing Mechanism | Expected N1:N2 Ratio |

| N1-Selective | K₂CO₃ (2.0 eq) | DMSO | 25–50 | Steric hindrance (Thermodynamic)[2] | > 90:10 |

| N1-Selective | Cs₂CO₃ (2.0 eq) | DMF | 25 | Steric hindrance (Thermodynamic)[1] | > 85:15 |

| N2-Selective | MgBr₂ (0.2 eq) / DIPEA | THF | 25 | Chelation-controlled (Kinetic)[3] | < 20:80 |

| Acid-Catalyzed | Camphorsulfonic Acid | DCE | 80 | Trichloroacetimidate activation[4] | Substrate dependent |

Experimental Workflows & Protocols

Protocol A: Base-Mediated N1-Selective Alkylation

Objective: Synthesize 1-alkyl-4-iodo-3-(3-nitrophenyl)-1H-pyrazole. Causality: DMSO is selected as the solvent because its high dielectric constant effectively solvates the potassium cation, leaving a highly reactive, "naked" pyrazolide anion. This maximizes the nucleophilicity of the nitrogen atoms, allowing steric factors to naturally dictate the N1 regioselectivity[1][2].

Step-by-Step Procedure:

-

Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (1.0 mmol, 314.9 mg) and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

-

Deprotonation: Suspend the mixture in anhydrous DMSO (5.0 mL). Stir the suspension at room temperature (25 °C) for 30 minutes under an inert argon atmosphere to ensure complete formation of the pyrazolide anion[1].

-

Alkylation: Dropwise add the desired alkylating agent (e.g., iodomethane or benzyl bromide, 1.1 mmol).

-

Reaction Monitoring: Stir the reaction mixture at 25–50 °C for 4–12 hours. Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (m/z 315.9 [M+H]⁺) is fully consumed.

-

Workup: Quench the reaction by pouring it into ice-cold distilled water (25 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the N1-alkylated major product.

Protocol B: Magnesium-Catalyzed N2-Selective Alkylation

Objective: Synthesize the sterically hindered 1-alkyl-4-iodo-5-(3-nitrophenyl)-1H-pyrazole. Causality: MgBr₂ acts as a Lewis acid, coordinating with the less sterically hindered N1 nitrogen of the pyrazole and the leaving group of the electrophile. This pre-organization forces the alkylation to occur at the more sterically hindered N2 position, overriding the natural thermodynamic preference[1][3].

Step-by-Step Procedure:

-

Inert Setup: In a glovebox filled with N₂ (≤0.1 ppm O₂, ≤0.1 ppm H₂O), charge a 20 mL vial with 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (1.0 mmol, 314.9 mg) and anhydrous MgBr₂ (0.2 mmol, 36.8 mg)[3].

-

Solvation: Add anhydrous THF (5.0 mL) followed by the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 mmol).

-

Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.1 mmol, 271 mg) to the solution at 25 °C[3].

-

Reaction: Seal the vial, remove it from the glovebox, and stir at 25 °C for 2–24 hours depending on the electrophile's reactivity.

-

Workup: Dilute the mixture with Ethyl Acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL). Separate the layers, extract the aqueous phase with EtOAc (2 × 10 mL), dry the combined organics over Na₂SO₄, and concentrate.

-

Purification: Purify via flash column chromatography to isolate the N2-alkylated regioisomer.

Protocol C: Acid-Catalyzed Alkylation with Trichloroacetimidates

Objective: Mild N-alkylation using trichloroacetimidates to avoid strong bases. Causality: Brønsted acids like camphorsulfonic acid (CSA) activate the trichloroacetimidate leaving group, generating a carbocationic intermediate that is subsequently attacked by the pyrazole. This is highly effective for installing benzylic or benzhydryl groups where basic conditions might cause side reactions[4][5].

Step-by-Step Procedure:

-

Preparation: Charge a flask with 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (1.0 mmol), the desired trichloroacetimidate (1.0 mmol), and camphorsulfonic acid (CSA, 0.2 mmol)[1].

-

Reaction: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution. Stir at 80 °C for 4–24 hours[1][4].

-

Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate[1].

-

Purification: Purify via column chromatography.

References

- Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles Source: Thieme Connect URL

- Source: Figshare (The Journal of Organic Chemistry)

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL

- Technical Support Center: Optimizing N-Alkylation of Pyrazoles Source: Benchchem URL

Sources

Application Notes and Protocols: Leveraging 4-iodo-3-(3-nitrophenyl)-1H-pyrazole as a Versatile Scaffold in Modern Drug Discovery

Introduction: The Pyrazole Scaffold and the Strategic Introduction of Iodine

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a focal point for the development of novel therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, acting as inhibitors of key enzymes like protein kinases, carbonic anhydrases, and as antagonists for various receptors.[5][6][7]

This document provides a detailed guide for researchers on the strategic use of a specific, highly functionalized pyrazole derivative: 4-iodo-3-(3-nitrophenyl)-1H-pyrazole . The introduction of an iodine atom at the 4-position and a nitrophenyl group at the 3-position of the pyrazole ring is a deliberate design strategy. The iodine atom serves as a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions.[8] This allows for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR). The 3-(3-nitrophenyl) moiety provides a distinct electronic and steric profile, which can be crucial for target engagement and can also be chemically modified to explore different interaction patterns within a biological target.

These application notes will provide a comprehensive overview of the synthesis, functionalization, and biological evaluation of derivatives based on this scaffold, empowering researchers to unlock its full potential in their drug discovery programs.

Synthesis of the 4-iodo-3-(3-nitrophenyl)-1H-pyrazole Scaffold

The synthesis of the target scaffold can be achieved through a multi-step process, starting from readily available starting materials. The following protocol is a proposed route based on established pyrazole synthesis and iodination methodologies.[9][10][11]

Protocol 1: Synthesis of 3-(3-nitrophenyl)-1H-pyrazole

This step involves the condensation of a 1,3-dicarbonyl compound with hydrazine, a classic Knorr pyrazole synthesis approach.

Materials:

-

3-Nitroacetophenone

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

A mixture of 3-nitroacetophenone (1.0 eq) and DMF-DMA (1.2 eq) is heated at 120 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure.

-

The resulting crude enaminone is dissolved in ethanol.

-

Hydrazine hydrate (1.5 eq) is added dropwise to the solution at room temperature.

-

A catalytic amount of glacial acetic acid is added, and the reaction mixture is refluxed for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 3-(3-nitrophenyl)-1H-pyrazole.

Protocol 2: Iodination of 3-(3-nitrophenyl)-1H-pyrazole

The regioselective iodination at the C4 position of the pyrazole ring is a critical step. Several methods can be employed; a reliable approach utilizes N-iodosuccinimide (NIS) in an acidic medium.[8]

Materials:

-

3-(3-nitrophenyl)-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-(3-nitrophenyl)-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of NIS (1.5 mmol) in TFA (1 mL).

-

Heat the resulting mixture overnight at 80 °C.

-

Cool the solution to room temperature and dilute with DCM (60 mL).

-

Wash the organic phase sequentially with a saturated aqueous solution of Na₂S₂O₃ (2 x 5 mL) and a saturated aqueous solution of NaHCO₃ (3 x 5 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvents in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the final product, 4-iodo-3-(3-nitrophenyl)-1H-pyrazole .

Scaffold Functionalization: Exploring Chemical Diversity

The true utility of the 4-iodo-3-(3-nitrophenyl)-1H-pyrazole scaffold lies in its potential for diversification. The iodine atom at the 4-position is primed for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Workflow for Scaffold Diversification

Caption: Diversification of the pyrazole scaffold.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the introduction of an aryl or heteroaryl group at the 4-position.

Materials:

-

4-iodo-3-(3-nitrophenyl)-1H-pyrazole

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

-

Triphenylphosphine (PPh₃, 0.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

In a reaction vessel, combine 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (1.0 eq), the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1).

-

Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 4-aryl-3-(3-nitrophenyl)-1H-pyrazole derivative.

Biological Evaluation of Pyrazole Derivatives

Given the broad spectrum of activities reported for pyrazole-containing compounds, a tiered approach to biological screening is recommended.[12][13] Initial screening should focus on identifying general cytotoxic or antimicrobial activity, followed by more specific assays based on the therapeutic area of interest.

Tier 1: Initial Screening

| Assay Type | Description | Key Parameters |

| Anticancer | Evaluation of cytotoxic effects against a panel of human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549).[14] | IC₅₀ (half-maximal inhibitory concentration) |

| Antimicrobial | Assessment of growth inhibitory activity against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15] | MIC (Minimum Inhibitory Concentration) |

Protocol 4: In Vitro Anticancer Screening (MTT Assay)

Materials:

-

Human cancer cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the synthesized pyrazole derivatives for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ values from the dose-response curves.

Tier 2: Target-Specific Assays

Based on the initial screening results and the structural features of the synthesized compounds, more specific assays can be employed. For instance, if anticancer activity is observed, further investigation into the mechanism of action is warranted.

Caption: Workflow for mechanistic studies.

Protocol 5: Kinase Inhibition Assay

Many pyrazole derivatives have been identified as potent kinase inhibitors.[5] A generic protocol for an in vitro kinase assay is provided below.

Materials:

-

Recombinant kinase (e.g., CDK-2, Aurora A)

-

Kinase substrate (e.g., histone H1, myelin basic protein)

-

ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) or a fluorescent probe

-

Kinase reaction buffer

-

Synthesized pyrazole derivatives

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

-

Add the synthesized pyrazole derivatives at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific duration.

-

Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method (e.g., autoradiography for radiolabeled ATP, fluorescence detection).

-

Determine the IC₅₀ values for the inhibition of kinase activity.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-iodo-3-(3-nitrophenyl)-1H-pyrazole scaffold will be crucial for developing potent and selective drug candidates. Key areas for SAR exploration include:

-

Substitution at the 4-position: The nature of the aryl, heteroaryl, or other groups introduced via cross-coupling will significantly impact biological activity. Factors to consider include size, electronics, and hydrogen bonding potential.

-

Modification of the 3-nitrophenyl group: The nitro group can be reduced to an amine, which can then be further functionalized. The substitution pattern on the phenyl ring can also be varied to probe different binding pockets.

-

Substitution at the N1 position of the pyrazole ring: Alkylation or arylation at the N1 position can modulate the compound's physicochemical properties and its ability to act as a hydrogen bond donor.[16]

Conclusion

The 4-iodo-3-(3-nitrophenyl)-1H-pyrazole scaffold represents a highly promising starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the strategic placement of functional groups for diversification, provides a robust platform for medicinal chemistry campaigns. The protocols and workflows outlined in these application notes are intended to serve as a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery endeavors. By systematically exploring the chemical space around this core and employing a rational approach to biological evaluation, the identification of potent and selective drug candidates is a highly achievable goal.

References

-

Larhed, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 295-307. Available from: [Link]

-

Kumar, A., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 13(11), 4269-4281. Available from: [Link]

-

Yadav, G., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 225-248. Available from: [Link]

-

MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5413. Available from: [Link]

-

Showell, G. A., et al. (1997). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 40(5), 729-736. Available from: [Link]

-

Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

-

PubMed. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry Letters, 24(9), 2085-2090. Available from: [Link]

-

PubMed. (1997). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 40(5), 729-736. Available from: [Link]

-

Bentham Science. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(12), 1331-1347. Available from: [Link]

- Google Patents. (2015). Iodine-substituted pyrazole compound and novel synthesis method thereof. CN104447558A.

-

MDPI. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(10), 2314. Available from: [Link]

-

ACS Publications. (2014). I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. The Journal of Organic Chemistry, 79(20), 9645-9653. Available from: [Link]

-

ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Available from: [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6430. Available from: [Link]

-